2,3-Dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol
Description
2,3-Dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol is a chemical compound with the molecular formula C15H23N3O. This compound is of interest due to its unique structure, which includes a benzimidazole moiety, a known pharmacophore with diverse biological activities .
Properties
IUPAC Name |
2,3-dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-14(2,15(3,4)19)16-10-13-17-11-8-6-7-9-12(11)18(13)5/h6-9,16,19H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMXRVSLNKRTLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)O)NCC1=NC2=CC=CC=C2N1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,3-Dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol typically involves multiple steps. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole ring . This is followed by the alkylation of the benzimidazole with appropriate alkyl halides under basic conditions to introduce the methyl groups. The final step involves the reaction of the benzimidazole derivative with 2,3-dimethylbutan-2-ol under suitable conditions to yield the target compound .
Chemical Reactions Analysis
2,3-Dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol undergoes various chemical reactions, including:
Scientific Research Applications
2,3-Dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed pharmacological effects . For instance, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2,3-Dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol can be compared with other benzimidazole derivatives such as:
1,3-Dimethyl-2-imidazolidinone: Known for its use as a solvent and in polymer production.
Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.
Albendazole: Another benzimidazole derivative used as an antiparasitic drug.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
